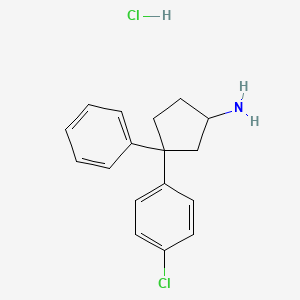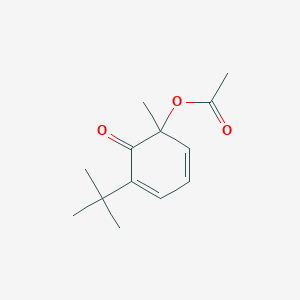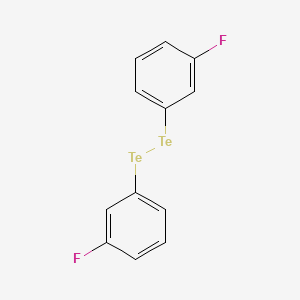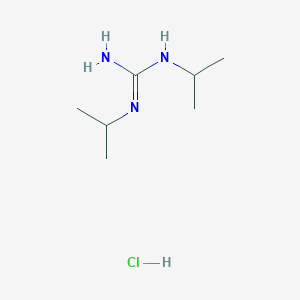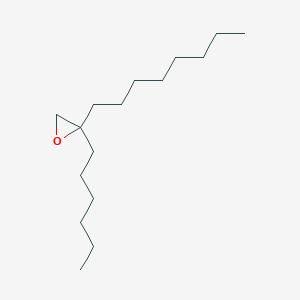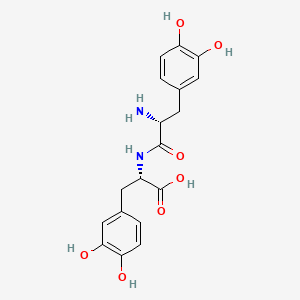
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate is a complex organic compound with the molecular formula C18H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups, aromatic rings, and amide linkages. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate typically involves the following steps:
Protection of Functional Groups: The hydroxyl and amine groups of tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine derivatives are coupled using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
化学反応の分析
Types of Reactions
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkages can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
作用機序
The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in protein synthesis and metabolic pathways.
Pathways: Modulation of neurotransmitter synthesis, regulation of metabolic processes, and influence on cellular signaling pathways.
類似化合物との比較
Similar Compounds
L-Tyrosine: A precursor to L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate with similar structural features but lacking additional hydroxyl groups and amide linkages.
D-Tyrosine: An enantiomer of L-Tyrosine with similar properties but different stereochemistry.
L-DOPA: A derivative of tyrosine with additional hydroxyl groups, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its complex structure, which includes multiple hydroxyl groups, aromatic rings, and amide linkages. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research and industry.
特性
CAS番号 |
37181-66-1 |
|---|---|
分子式 |
C18H20N2O7 |
分子量 |
376.4 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12+/m1/s1 |
InChIキー |
ZDAAOODSUGKTKK-NEPJUHHUSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


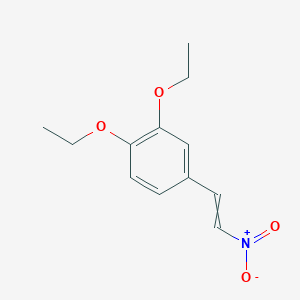
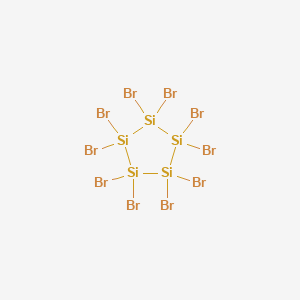


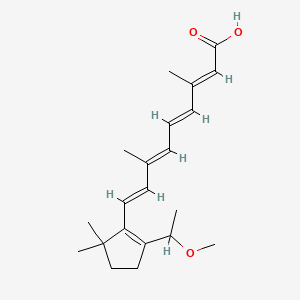
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


